molecular formula C11H10N2O2 B14932170 (3-methoxyphenyl)(1H-pyrazol-1-yl)methanone

(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone

Cat. No.: B14932170
M. Wt: 202.21 g/mol
InChI Key: GDQHGYNGHZNJOI-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone is an organic compound that features a methoxyphenyl group attached to a pyrazole ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.

Major Products

    Oxidation: (3-hydroxyphenyl)(1H-pyrazol-1-yl)methanone.

    Reduction: (3-methoxyphenyl)(1H-pyrazol-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone
  • (3-chlorophenyl)(1H-pyrazol-1-yl)methanone
  • (3-methoxyphenyl)(1H-pyrazol-4-yl)methanone

Uniqueness

(3-methoxyphenyl)(1H-pyrazol-1-yl)methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific positioning of the methoxy group on the phenyl ring can also affect the compound’s overall properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(3-methoxyphenyl)-pyrazol-1-ylmethanone

InChI

InChI=1S/C11H10N2O2/c1-15-10-5-2-4-9(8-10)11(14)13-7-3-6-12-13/h2-8H,1H3

InChI Key

GDQHGYNGHZNJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C=CC=N2

Origin of Product

United States

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